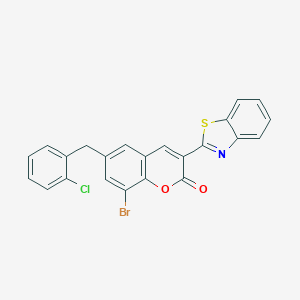![molecular formula C17H16ClN3O4S2 B316401 N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide](/img/structure/B316401.png)
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an acetylsulfamoyl group, a carbamothioyl group, and a chlorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Acetylsulfamoyl Intermediate: This involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-(acetylsulfamoyl)aniline.
Formation of the Carbamothioyl Intermediate: The 4-(acetylsulfamoyl)aniline is then reacted with thiophosgene to form the carbamothioyl intermediate.
Final Coupling Reaction: The carbamothioyl intermediate is then coupled with 2-(4-chlorophenyl)acetic acid under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or it may interfere with cancer cell proliferation pathways, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-phenylacetamide
Uniqueness
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H16ClN3O4S2 |
|---|---|
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-11(22)21-27(24,25)15-8-6-14(7-9-15)19-17(26)20-16(23)10-12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,21,22)(H2,19,20,23,26) |
InChI-Schlüssel |
RTGSGJSXRDTZQU-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(5-{[3-(4-chlorophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B316321.png)
![5-bromo-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B316322.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B316323.png)
![4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE](/img/structure/B316324.png)
![4-{5-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-furyl}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B316325.png)
![5-[2-(2-Ethoxy-3,5-diiodophenyl)vinyl]-4-nitro-3-methylisoxazole](/img/structure/B316326.png)
![N-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B316328.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-chloro-4-methylbenzamide](/img/structure/B316330.png)
![Dimethyl 5-({[(diphenylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B316338.png)
![Dimethyl 5-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B316341.png)
![Dimethyl 5-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B316343.png)
![Dimethyl 5-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B316344.png)
![Dimethyl 5-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B316345.png)
